
(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an acryloyl chloride group, which is a reactive functional group commonly used in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acrylicacid+SOCl2→(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acryloylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.
化学反应分析
Types of Reactions
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acryloyl chloride group.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions involving the compound.
Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are commonly used to prevent hydrolysis of the acryloyl chloride group.
Major Products
The major products formed from reactions involving (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride include:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学研究应用
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride involves the reactivity of the acryloyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The pyrazole ring may also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function.
相似化合物的比较
Similar Compounds
(E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)acryloyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid: The precursor to the acryloyl chloride derivative.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide: An amide derivative formed by the reaction with ammonia or amines.
Uniqueness
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
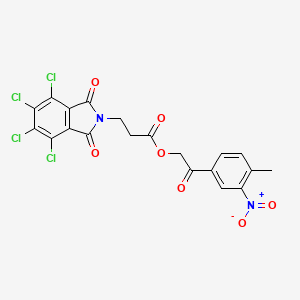
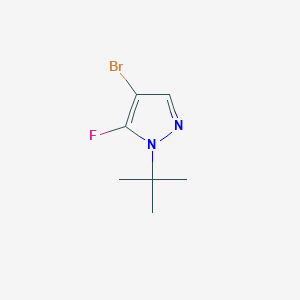
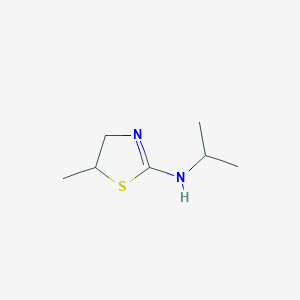
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
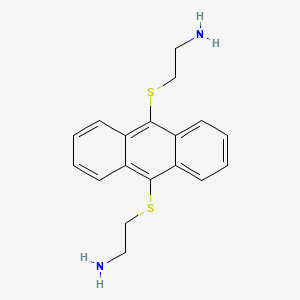
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)

![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
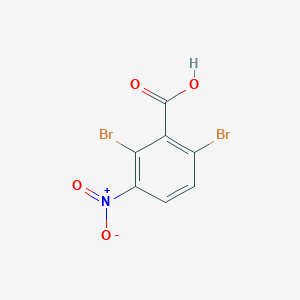
![Ethyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468733.png)
